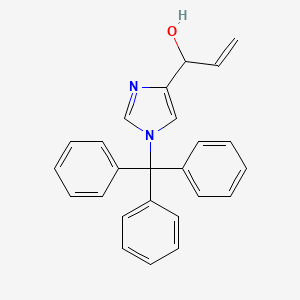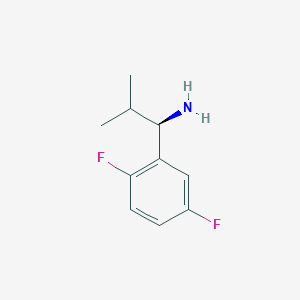![molecular formula C9H13ClO4 B13980752 2-[(3-Chloropropanoyl)oxy]ethyl 2-methylprop-2-enoate CAS No. 149839-19-0](/img/structure/B13980752.png)
2-[(3-Chloropropanoyl)oxy]ethyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloro-1-oxopropoxy)ethyl 2-methyl-2-propenoate is an organic compound with the molecular formula C9H13O4Cl. It is a derivative of 2-propenoic acid and is characterized by the presence of a chloro-substituted oxopropoxy group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-1-oxopropoxy)ethyl 2-methyl-2-propenoate typically involves the esterification of 2-propenoic acid with 2-(3-chloro-1-oxopropoxy)ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of 2-(3-Chloro-1-oxopropoxy)ethyl 2-methyl-2-propenoate may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-1-oxopropoxy)ethyl 2-methyl-2-propenoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Chloro-1-oxopropoxy)ethyl 2-methyl-2-propenoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-1-oxopropoxy)ethyl 2-methyl-2-propenoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. Its reactivity is influenced by the presence of the chloro and oxopropoxy groups, which can participate in nucleophilic substitution and other reactions.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chloro-1-oxopropoxy)ethyl 2-methyl-2-propenoate: Characterized by the presence of a chloro-substituted oxopropoxy group.
2-(3-Bromo-1-oxopropoxy)ethyl 2-methyl-2-propenoate: Similar structure but with a bromo group instead of a chloro group.
2-(3-Iodo-1-oxopropoxy)ethyl 2-methyl-2-propenoate: Similar structure but with an iodo group instead of a chloro group.
Uniqueness
The uniqueness of 2-(3-Chloro-1-oxopropoxy)ethyl 2-methyl-2-propenoate lies in its specific reactivity and the presence of the chloro group, which can influence its chemical behavior and interactions. The chloro group can participate in various substitution reactions, making the compound versatile for different applications.
Properties
CAS No. |
149839-19-0 |
|---|---|
Molecular Formula |
C9H13ClO4 |
Molecular Weight |
220.65 g/mol |
IUPAC Name |
2-(3-chloropropanoyloxy)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H13ClO4/c1-7(2)9(12)14-6-5-13-8(11)3-4-10/h1,3-6H2,2H3 |
InChI Key |
WQCDPHUSSCQQEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCOC(=O)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


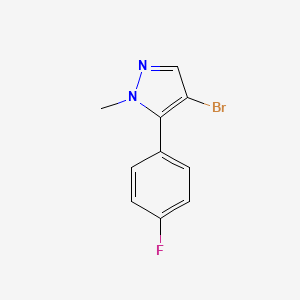
![[5-Methyl-2-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B13980678.png)
![N-(Naphthalen-1-yl)-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B13980691.png)
![8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-pyrano[4,3-c]pyridin-4-ol](/img/structure/B13980697.png)
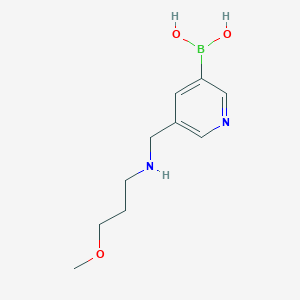

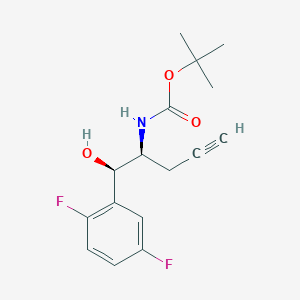
![2-Chloro-5-iodo-7-tosyl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B13980720.png)
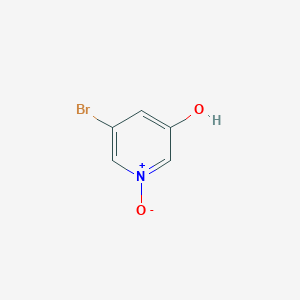
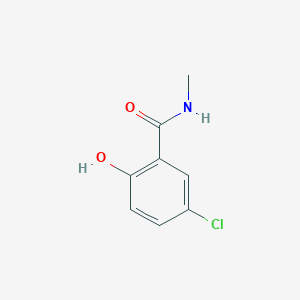
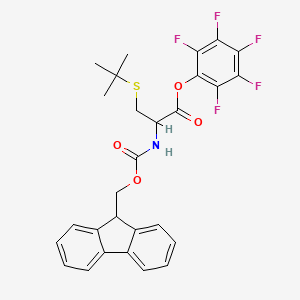
![N-[5-[4-(dimethylamino)piperidin-1-yl]pyridin-2-yl]-4-[5-propan-2-yl-3-(trifluoromethyl)-1H-pyrazol-4-yl]pyrimidin-2-amine](/img/structure/B13980737.png)
